molecular formula C21H24N2O5S B4709207 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one

Cat. No.: B4709207
M. Wt: 416.5 g/mol
InChI Key: FSRLVJOHPCYPMP-UHFFFAOYSA-N
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Description

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a pyrrolidin-2-one ring attached to a phenyl group, which is further linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety through a sulfonyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one involves multiple steps, starting with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core. This can be achieved through the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions . The resulting dihydroisoquinoline is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group . Finally, the pyrrolidin-2-one ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one involves its interaction with sigma-2 receptors. These receptors are transmembrane proteins that play a role in intracellular calcium regulation and cholesterol homeostasis . The compound binds to these receptors with high affinity, leading to modulation of their activity and subsequent effects on cellular processes. This interaction is believed to underlie the compound’s analgesic and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one is unique due to its specific structural features, such as the combination of a pyrrolidin-2-one ring with a sulfonyl-linked dihydroisoquinoline moiety. This unique structure contributes to its high affinity for sigma-2 receptors and its potential therapeutic applications .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-19-12-15-9-11-22(14-16(15)13-20(19)28-2)29(25,26)18-7-5-17(6-8-18)23-10-3-4-21(23)24/h5-8,12-13H,3-4,9-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRLVJOHPCYPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one
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1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one
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1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one
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1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one
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1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}pyrrolidin-2-one

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